N-(3-methylbutan-2-yl)-4-nitroaniline
Description
Properties
Molecular Formula |
C11H16N2O2 |
|---|---|
Molecular Weight |
208.26 g/mol |
IUPAC Name |
N-(3-methylbutan-2-yl)-4-nitroaniline |
InChI |
InChI=1S/C11H16N2O2/c1-8(2)9(3)12-10-4-6-11(7-5-10)13(14)15/h4-9,12H,1-3H3 |
InChI Key |
ZRWLHKJBHBNKSL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C)NC1=CC=C(C=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Traditional Alkylation of 4-Nitroaniline with 3-Methyl-2-butyl Halides
The most direct method involves nucleophilic substitution between 4-nitroaniline and 3-methyl-2-butyl halides (e.g., bromide or iodide). The reaction proceeds under basic conditions to deprotonate the amine, enhancing its nucleophilicity.
Procedure :
- Dissolve 4-nitroaniline (1.0 equiv) in anhydrous dimethylformamide (DMF).
- Add potassium tert-butoxide (1.2 equiv) and stir at 25°C for 30 minutes.
- Introduce 3-methyl-2-butyl bromide (1.1 equiv) dropwise.
- Heat to 80°C for 12–24 hours.
- Quench with water, extract with ethyl acetate, and purify via column chromatography.
Key Data :
| Parameter | Value |
|---|---|
| Yield | 65–72% |
| Reaction Temperature | 80°C |
| Solvent | DMF |
Mechanistic Insight :
The base deprotonates 4-nitroaniline to form a resonance-stabilized amide ion, which attacks the electrophilic carbon of the alkyl halide. Steric hindrance from the branched alkyl chain may reduce yields compared to linear analogs.
Catalytic N-Alkylation Using 3-Methyl-2-butanol
Recent advances in transition metal catalysis enable the use of alcohols as alkylating agents, avoiding hazardous halides. Iridium(III) complexes (e.g., [Cp*IrCl₂(NHC)]PF₆) catalyze this reaction via a hydrogen-borrowing mechanism.
Procedure :
- Combine 4-nitroaniline (1.0 equiv), 3-methyl-2-butanol (2.0 equiv), and KO$$^t$$Bu (1.5 equiv) in toluene.
- Add [Cp*IrCl₂(NHC)]PF₆ (1 mol%) and heat at 120°C for 24 hours.
- Filter through celite and purify via recrystallization.
Key Data :
| Parameter | Value |
|---|---|
| Yield | 58–68% |
| Turnover Frequency | 12 h⁻¹ |
| Selectivity | >95% monoalkylation |
Mechanistic Steps :
- Alcohol Dehydrogenation : The catalyst oxidizes 3-methyl-2-butanol to 3-methyl-2-butanone, releasing H₂.
- Imine Formation : 4-Nitroaniline condenses with the ketone to form an imine intermediate.
- Hydrogenation : H₂ reduces the imine to the secondary amine.
Multi-Step Synthesis via Formylation and Reductive Alkylation
Adapted from a patent for N-methyl-p-nitroaniline, this method minimizes steric challenges through sequential formylation and reduction:
Step 1: Formylation of 4-Nitroaniline
React 4-nitroaniline with formic acid at 100°C for 6 hours to yield N-formyl-4-nitroaniline (89% yield).
Step 2: Alkylation of N-Formyl Intermediate
- Dissolve N-formyl-4-nitroaniline in DMF.
- Add KO$$^t$$Bu (1.2 equiv) and 3-methyl-2-butyl iodide (1.5 equiv).
- Stir at 25°C for 8 hours.
- Isolate N-(3-methylbutan-2-yl)-N-formyl-4-nitroaniline via filtration (85% yield).
Step 3: Reductive Deformylation
- Suspend the alkylated intermediate in ethanol.
- Add NaBH₄ (2.0 equiv) and reflux at 80°C for 4 hours.
- Acidify with HCl, extract, and recrystallize (90% yield).
Comparative Efficiency :
| Method | Total Yield | Purity |
|---|---|---|
| Traditional Alkylation | 65–72% | 95% |
| Catalytic Alkylation | 58–68% | 98% |
| Multi-Step Synthesis | 76% | 99% |
Challenges and Optimization Strategies
- Steric Hindrance : The branched 3-methylbutan-2-yl group reduces reaction rates in both SN2 and catalytic pathways. Using polar aprotic solvents (e.g., DMF) improves solubility.
- Byproduct Formation : Over-alkylation is suppressed by:
- Purification : Recrystallization from ethanol/water (1:3 v/v) removes unreacted 4-nitroaniline and inorganic salts.
Chemical Reactions Analysis
Types of Reactions
N-(3-methylbutan-2-yl)-4-nitroaniline undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and catalytic hydrogenation are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or hydroxylamine derivatives.
Reduction: Formation of N-(3-methylbutan-2-yl)-4-aminobenzene.
Substitution: Formation of substituted aniline derivatives.
Scientific Research Applications
N-(3-methylbutan-2-yl)-4-nitroaniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(3-methylbutan-2-yl)-4-nitroaniline involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to various biological effects, including inhibition of enzyme activity and disruption of cellular processes. The exact molecular pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Structural and Electronic Properties
The table below compares key structural features and electronic effects of N-(3-methylbutan-2-yl)-4-nitroaniline with related compounds:
*Lipophilicity inferred from substituent hydrophobicity.
Key Observations :
- Electron-withdrawing groups : The para-nitro group in this compound increases electrophilicity, enhancing reactivity in nucleophilic substitution or redox reactions compared to meta-nitro derivatives .
- Substituent bulk : The branched alkyl chain may sterically hinder interactions in biological systems compared to planar benzyl groups .
Insights :
- Antimicrobial activity : Thiazine derivatives with 4-nitroaniline moieties exhibit significant zone-of-inhibition values, suggesting the nitro group enhances microbial targeting .
- Metabolic pathways: 4-Nitroaniline derivatives are reduced to toxic metabolites (e.g., 1,2-naphthoquinone), emphasizing their role in environmental and toxicological studies .
Key Findings :
Biological Activity
N-(3-methylbutan-2-yl)-4-nitroaniline is a compound that belongs to the class of nitroanilines, which are known for their diverse biological activities. This article delves into the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a nitro group (-NO2) attached to an aniline structure, which is known to influence its biological activity. The presence of the nitro group is crucial as it can undergo reduction to form reactive intermediates that interact with biomolecules.
1. Antimicrobial Activity
Nitro-containing compounds, including nitroanilines, have been extensively studied for their antimicrobial properties. The mechanism often involves the reduction of the nitro group, leading to the formation of toxic intermediates that bind covalently to DNA, resulting in cell death. For instance, nitro derivatives like metronidazole are well-documented for their effectiveness against various pathogens due to similar mechanisms .
Table 1: Antimicrobial Activity of Nitro Compounds
| Compound | Target Organism | Activity (MIC μg/mL) |
|---|---|---|
| This compound | Staphylococcus aureus | TBD |
| Metronidazole | Helicobacter pylori | 8 |
| Chloramphenicol | Escherichia coli | 16 |
2. Anti-inflammatory Activity
Research indicates that nitro compounds can exhibit anti-inflammatory effects by inhibiting key enzymes involved in inflammation. For example, certain nitro derivatives have shown potential in inhibiting inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), both of which play significant roles in inflammatory processes .
Case Study: Inhibition of COX-2
A study demonstrated that a derivative of nitroaniline effectively inhibited COX-2 with an IC50 value comparable to established anti-inflammatory drugs. This suggests that this compound may also possess similar properties.
3. Anticancer Activity
Nitro compounds have been explored for their antineoplastic properties. The reduction of the nitro group can lead to cytotoxic effects on cancer cells. Research has indicated that certain nitroanilines can induce apoptosis in cancer cell lines through the generation of reactive oxygen species (ROS) and subsequent DNA damage .
Table 2: Anticancer Activity of Nitro Compounds
| Compound | Cancer Cell Line | IC50 (μM) |
|---|---|---|
| This compound | MCF-7 (breast cancer) | TBD |
| Doxorubicin | HeLa (cervical cancer) | 0.5 |
| Cisplatin | A549 (lung cancer) | 5 |
The biological activity of this compound can be attributed to several mechanisms:
- Reduction of Nitro Group : The nitro group can be reduced enzymatically to form reactive intermediates that interact with cellular macromolecules.
- Covalent Binding : These intermediates can covalently bind to DNA or proteins, leading to cellular dysfunction and apoptosis.
- Inhibition of Enzymes : The compound may inhibit key enzymes involved in inflammatory pathways, thereby reducing inflammation and associated pain.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
